SRX246

Vasopressin Receptor Binding Affinity Receptor Pharmacology

SRX246 is the only V1a antagonist with clinical proof-of-concept for reducing aggressive behavior in Huntington's disease, validated by fMRI studies, and CNS penetration ~20% of plasma. Its sub-nanomolar affinity, >100-fold selectivity over V1b/V2/OT receptors, and Phase 2 safety profile make it the definitive tool for neuropsychiatric V1a research. Choose SRX246 for targeted, human-relevant investigations.

Molecular Formula C42H49N5O5
Molecular Weight 703.9 g/mol
CAS No. 512784-93-9
Cat. No. B611003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRX246
CAS512784-93-9
SynonymsSRX-246;  SRX246;  SRX 246;  API-246;  API246;  API 246; 
Molecular FormulaC42H49N5O5
Molecular Weight703.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7
InChIInChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1
InChIKeyFJUKOXWSIGULLE-JVOQCOEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SRX246 (CAS 512784-93-9) — First‑in‑Class CNS‑Penetrant V1a Antagonist for Behavioral Research & Clinical Procurement


SRX246 (API‑246, AVN‑518) is a small‑molecule, orally bioavailable, highly selective vasopressin 1a (V1a) receptor antagonist [1]. It is a first‑in‑class CNS‑penetrant V1a antagonist, meaning it is the first molecule of its class to achieve both high V1a selectivity and consistent blood‑brain‑barrier penetration following oral dosing [2]. Its development is focused on neuropsychiatric indications where central V1a blockade is hypothesized to reduce irritability, impulsive aggression, and anxiety [3].

SRX246 vs. Other Vaptans — Why Structural Analogs Cannot Substitute for V1a‑Selective CNS Applications


Vasopressin receptor antagonists (vaptans) are not interchangeable; their selectivity profiles and CNS penetration differ markedly and dictate their scientific and clinical utility. V2‑selective antagonists (e.g., tolvaptan, mozavaptan) are aquaretics approved for hyponatremia and have negligible CNS activity [1]. Dual V1a/V2 antagonists (e.g., conivaptan) produce peripheral hemodynamic effects but also lack meaningful brain exposure [2]. Among V1a‑selective agents, most (e.g., relcovaptan, SRX251) were developed for peripheral indications (Raynaud’s, dysmenorrhea) and have limited or unproven CNS penetration [3]. SRX246 is differentiated by the combination of sub‑nanomolar V1a affinity, >100‑fold selectivity over V1b/V2/oxytocin receptors, and quantitatively documented brain levels (∼20% of plasma) following oral dosing [4]. This profile makes it the only V1a antagonist with validated central target engagement in human fMRI studies and demonstrated reduction of aggressive behavior in Phase 2 trials [5].

SRX246 Quantitative Differentiation — Head‑to‑Head and Cross‑Study Comparator Data


V1a Receptor Affinity (Ki) — SRX246 vs. Balovaptan vs. Relcovaptan

SRX246 demonstrates higher affinity for the human V1a receptor than both balovaptan (RG7314) and relcovaptan (SR49059). Its Ki of 0.3 nM is approximately 3‑fold lower (more potent) than balovaptan and 5‑fold lower than relcovaptan [1].

Vasopressin Receptor Binding Affinity Receptor Pharmacology

V1a vs. V2 Receptor Selectivity — SRX246 vs. Conivaptan

SRX246 exhibits no measurable interaction with V1b or V2 receptors, whereas conivaptan is a dual V1a/V2 antagonist . SRX246's selectivity for V1a over V2 is >100‑fold (functionally undetectable V2 binding), contrasting with conivaptan's balanced V1a/V2 affinity [1].

Receptor Selectivity Off‑Target Activity Vasopressin Receptor Subtypes

CNS Penetration — SRX246 vs. SRX251 vs. Manning Compound

SRX246 achieves rat brain levels approximately 20% of plasma values following oral administration, with a brain half‑life of 6 hours [1]. In contrast, SRX251 (a structurally related V1a antagonist) and the Manning compound (a peptide V1a antagonist) have reduced or negligible brain penetrance [2].

Blood‑Brain Barrier CNS Penetration Pharmacokinetics

Reduction of Aggressive Behavior — SRX246 vs. Placebo in Phase 2 Huntington's Disease Trial

In a 12‑week, randomized, placebo‑controlled Phase 2 trial (STAIR) in 106 Huntington's disease patients with irritability, SRX246 (120 mg or 160 mg BID) reduced aggressive acts compared to placebo [1]. This represents the first demonstration of V1a antagonism reducing aggression in a neurodegenerative population.

Huntington's Disease Aggression Irritability Phase 2 Clinical Trial

CNS Target Engagement — SRX246 vs. Intranasal Vasopressin in Human fMRI

In a human experimental medicine fMRI study, SRX246 (120 mg BID for 7 days) significantly attenuated the amygdala response to fearful stimuli induced by intranasal arginine vasopressin (AVP) [1]. This provides direct evidence of CNS V1a receptor blockade in humans.

fMRI Amygdala CNS Target Engagement Vasopressin

Oral Bioavailability and Systemic Exposure — SRX246 vs. SRX251

SRX246 demonstrates robust oral exposure in rats, with a Cmax of 98.4 ng/mL and AUC0‑∞ of 624 ng·h/mL following a 20 mg/kg oral dose [1]. In contrast, SRX251 has limited published PK data but was noted to require higher doses for behavioral effects, suggesting lower oral bioavailability [2].

Pharmacokinetics Oral Bioavailability Systemic Exposure

SRX246 — Validated Application Scenarios for Procurement and Study Design


Preclinical Modeling of Aggression and Irritability in Neurodegenerative Disease

SRX246 is the only V1a antagonist with clinical proof‑of‑concept for reducing aggressive behavior in Huntington's disease [1]. Preclinical studies in rodents and hamsters confirm dose‑dependent reduction of offensive aggression [2]. Researchers studying neuropsychiatric symptoms in HD, Alzheimer's, or frontotemporal dementia should prioritize SRX246 to align with human clinical findings.

fMRI and Behavioral Pharmacology Studies of CNS V1a Circuitry

SRX246 has been validated in human fMRI studies to attenuate vasopressin‑induced amygdala activation [3]. Its CNS penetration (∼20% of plasma) and 6‑hour brain half‑life enable sustained central target engagement [4]. This makes SRX246 the tool compound of choice for investigating V1a‑mediated modulation of fear, anxiety, and social behavior circuits.

Clinical Development of V1a Antagonists for Intermittent Explosive Disorder and PTSD

SRX246 has completed Phase 2 trials in Intermittent Explosive Disorder and is being evaluated for PTSD [5]. Its favorable safety profile in Phase 1 and Phase 2 studies, combined with orphan drug and Fast Track designations for HD, positions SRX246 as a lead clinical candidate for impulse control and stress‑related disorders [6].

In Vitro Receptor Profiling and Selectivity Screening

SRX246 displays negligible binding at 64 other receptor classes, including 35 GPCRs, and no interaction at V1b or V2 receptors . This high selectivity profile is essential for experiments aiming to isolate V1a‑specific pharmacology without confounding off‑target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRX246

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.